3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid
Description
3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a phenyl group at position 2, and a 2,3-dimethylphenoxy substituent at position 3 of the quinoline core. Its synthesis typically involves multi-step reactions, including Vilsmeier and nucleophilic substitution methods, as observed in analogous quinoline derivatives . Spectroscopic techniques such as NMR, FT-IR, and UV-Vis are critical for structural validation .
Properties
IUPAC Name |
3-(2,3-dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-9-8-14-20(16(15)2)28-23-21(24(26)27)18-12-6-7-13-19(18)25-22(23)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXXNMXGVHGDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction typically involves the coupling of 2,3-dimethylphenol with 2-chloroquinoline-4-carboxylic acid in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or phenyl groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
The compound exhibits promising biological activities, particularly in the realm of antibacterial and anticancer properties. Research indicates that quinoline derivatives, including 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid, can interact with bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. This interaction suggests potential as an antibacterial agent against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Antibacterial Properties
A study evaluating the antibacterial activity of related quinoline derivatives demonstrated significant efficacy against several bacterial strains. The synthesized compounds were tested using the agar diffusion method against Staphylococcus aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. Results indicated that structural modifications enhanced antibacterial activity .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against MRSA |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Compound 5a | High | High | Moderate |
| Compound 5b | Moderate | Low | High |
Anticancer Potential
The compound's structural features also suggest potential anticancer properties. Quinoline derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression. In vitro studies have shown that certain derivatives can selectively inhibit HDACs and exhibit antiproliferative effects on cancer cell lines .
Industrial Applications
Beyond its biological implications, this compound has potential applications in industrial chemistry. It can serve as a ligand in the synthesis of novel metal complexes for catalytic processes. For instance, its derivatives have been explored in the context of Ru-catalyzed asymmetric transfer hydrogenation reactions.
Case Studies and Research Findings
Several studies highlight the compound's applications:
- Antibacterial Evaluation : A comprehensive evaluation of quinoline derivatives showed that modifications could enhance binding affinity to bacterial targets, suggesting pathways for developing new antibacterial agents .
- Anticancer Studies : Research focused on HDAC inhibitors demonstrated that introducing the phenylquinoline structure into drug candidates could significantly improve their anticancer efficacy .
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Pharmacological and Physicochemical Properties
- Lipophilicity: The 2,3-dimethylphenoxy group in the target compound enhances lipophilicity compared to polar substituents like sulfanyl or carboxamide groups .
- Thermal Stability: Melting points vary significantly; e.g., compound 4k melts at 223–225°C, whereas ester derivatives (e.g., 3-chloroethyl 2-phenylquinoline-4-carboxylate) have lower melting points (~72°C) .
- Bioactivity: Anti-mycobacterial activity is implied for phenoxy-substituted quinolines, as seen in structurally related piperazine derivatives .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of quinoline carboxylic acids, characterized by a quinoline ring system substituted with a phenyl group and a dimethylphenoxy group. Its molecular structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets, impacting its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation and apoptosis, which are critical pathways in cancer development. Specifically, it has been suggested that the compound may act as a histone deacetylase (HDAC) inhibitor, similar to other derivatives within the quinoline family, thereby modulating gene expression and leading to antitumor effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A series of studies have evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Bacillus subtilis | High activity |
| Escherichia coli | Variable activity |
| Pseudomonas aeruginosa | Weak inhibition |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate activity |
In vitro assays have shown that structural modifications of the quinoline backbone can enhance antibacterial activity, with certain derivatives demonstrating potent effects against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate that it exhibits cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting significant anticancer activity .
- Mechanistic Insights : The compound's ability to induce apoptosis and cell cycle arrest has been documented. For instance, studies have shown that it can lead to G1 phase arrest in cancer cells, promoting programmed cell death through oxidative stress mechanisms .
Case Studies and Research Findings
- Study on HDAC Inhibition : A study synthesized various derivatives of quinoline-4-carboxylic acid and assessed their HDAC inhibitory activities. The findings revealed that certain derivatives could effectively inhibit HDACs, suggesting a potential pathway for anticancer therapy .
- Antibacterial Evaluation : In another investigation focusing on antibacterial properties, the synthesized compounds were compared against standard antibiotics like ampicillin. The results indicated that some derivatives had comparable or superior antibacterial activity against resistant strains .
Q & A
Advanced Question
- pH-dependent stability : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) identifies acid-labile functional groups (e.g., ester linkages) .
- Oxidative stress tests : Exposure to H₂O₂ or cytochrome P450 enzymes assesses metabolic degradation pathways .
- Accelerated stability studies : Thermal gravimetric analysis (TGA) monitors decomposition temperatures (>200°C for quinoline derivatives) .
What analytical techniques quantify trace impurities in bulk samples?
Advanced Question
- HPLC-DAD/UV : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities with LOD < 0.1% .
- ICP-MS : Detects heavy metal catalysts (e.g., Pd, Cu) below ppm levels .
- X-ray crystallography : Single-crystal analysis confirms regiochemistry and rules out polymorphic contaminants .
How are computational methods integrated to predict physicochemical properties?
Advanced Question
- LogP calculation : Software like MarvinSketch estimates lipophilicity (experimental logP ~3.2), guiding formulation design .
- pKa prediction : QSAR models (e.g., ACD/Labs) determine ionization states (carboxylic acid pKa ~4.5) for solubility studies .
- Molecular dynamics : Simulations assess membrane permeability in lipid bilayers .
What protocols ensure safe handling and disposal in laboratory settings?
Basic Question
- PPE requirements : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
- Waste management : Neutralization with NaHCO₃ followed by incineration (for organic residues) or EPA-approved disposal .
- Spill control : Absorbent materials (e.g., vermiculite) contain spills, followed by ethanol/water decontamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
